1,1'-dinonyl-4,4'-bipyridinium diiodide
Description
Properties
IUPAC Name |
1-nonyl-4-(1-nonylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46N2.2HI/c1-3-5-7-9-11-13-15-21-29-23-17-27(18-24-29)28-19-25-30(26-20-28)22-16-14-12-10-8-6-4-2;;/h17-20,23-26H,3-16,21-22H2,1-2H3;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYZNSMZVATEMJ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCC.[I-].[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46I2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Substituent Effects
Viologens differ primarily in their N-alkyl substituents and counterions, which dictate their physicochemical properties:
Key Observations :
- Alkyl Chain Length: Longer chains (e.g., nonyl vs. methyl) reduce water solubility but improve compatibility with organic solvents and polymers. This is critical for applications like flexible electrochromic displays .
- Counterion Effects : Diiodides exhibit larger ionic radii compared to dibromides, affecting crystal packing and conductivity. For example, 1,1'-dimethyl-4,4'-bipyridinium bis(triiodide) forms planar sheets via weak C–H⋯I interactions , whereas dibromides favor tighter lattices.
Electrochemical Properties
Viologens undergo two reversible one-electron reductions:
Dication (V²⁺) → Radical cation (V⁺•)
Radical cation (V⁺•) → Neutral species (V⁰)
Reduction potentials (E₁/₂) are influenced by substituent electron-donating/withdrawing effects:
Insights :
- Nonyl substituents induce minor negative shifts in E₁/₂ compared to methyl analogs, likely due to weak electron-donating effects of alkyl groups.
- Bulky chains (e.g., hexadecyl) impede redox kinetics, reducing electrochromic switching speeds .
Q & A
Q. What are the optimal synthetic conditions for 1,1'-dinonyl-4,4'-bipyridinium diiodide to ensure high yield and purity?
- Methodological Answer : The compound is synthesized via N-alkylation of 4,4'-bipyridine with 1,9-dibromononane in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux (70–90°C) for 12–24 hours. Key steps include:
- Stoichiometric control : A 2:1 molar ratio of 4,4'-bipyridine to dibromononane ensures complete quaternization .
- Anion exchange : Post-alkylation, iodide anions replace bromide via metathesis (e.g., using KI in acetone) .
- Purification : Recrystallization from acetone/ethanol mixtures or column chromatography (silica gel, eluent: MeOH/CHCl₃) removes unreacted precursors .
- Yield optimization : Yields >80% are achievable under inert atmospheres (N₂/Ar) to prevent oxidative side reactions .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR spectroscopy : ¹H/¹³C NMR confirms alkyl chain integration (δ ~0.8–1.5 ppm for -CH₂- groups) and bipyridinium aromatic protons (δ ~8.5–9.5 ppm) .
- Mass spectrometry : ESI-MS in positive ion mode detects the [M-I]⁺ ion (e.g., m/z 541 for C₂₈H₄₄N₂⁺), while HRMS validates the molecular formula .
- X-ray crystallography : Single-crystal analysis reveals cation-anion packing and bond lengths (e.g., N–C distances ~1.48 Å, consistent with viologen derivatives) .
- Elemental analysis : Matches calculated C, H, N, and I percentages (±0.3%) .
Q. How does the alkyl chain length (nonyl vs. shorter chains) influence the compound’s electrochemical behavior?
- Methodological Answer : Longer alkyl chains (e.g., nonyl) enhance hydrophobicity , shifting redox potentials and stabilizing radical intermediates:
- Cyclic voltammetry (CV) : Compare E₁/₂ values in aqueous vs. non-aqueous electrolytes. For example, in 0.1 M KCl, the reduction potential (E⁰') shifts cathodically by ~50 mV per additional CH₂ group due to decreased solvation .
- Spectroelectrochemistry : Monitor UV-vis absorption at 390–600 nm during reduction to track radical cation (V⁺•) formation and dimerization kinetics .
Advanced Research Questions
Q. How can mechanistic discrepancies in the electrochemical reduction of this compound be resolved?
- Methodological Answer : Conflicting reports on one-electron vs. two-electron pathways require:
- Controlled potential electrolysis (CPE) : Quantify charge transfer (n = ~1.0 for V²⁺ → V⁺•) and analyze products via HPLC or EPR spectroscopy .
- Digital simulation of CV data : Fit experimental CVs to models (e.g., EC mechanism for follow-up dimerization) using software like DigiElch .
- In-situ Raman spectroscopy : Detect intermediate species (e.g., V⁺• at 1620 cm⁻¹) to clarify redox steps .
Q. What strategies improve the compound’s efficacy in supramolecular host-guest systems (e.g., catenanes or rotaxanes)?
- Methodological Answer : Enhance binding via:
- Host design : Use π-electron-deficient macrocycles (e.g., cucurbit[7]uril) complementary to the bipyridinium core. Monitor association constants (Kₐ) via ITC or NMR titration .
- Solvent tuning : Aqueous media with high ionic strength (e.g., 0.1 M Na₂SO₄) minimize electrostatic repulsion between cationic hosts and guests .
- Co-encapsulation : Introduce secondary guests (e.g., adamantane derivatives) to stabilize ternary complexes, characterized by XRD or AFM .
Q. How do structural modifications (e.g., iodide vs. other counterions) affect photophysical properties?
- Methodological Answer : Counterion exchange alters aggregation and charge-transfer dynamics:
- Anion metathesis : Replace I⁻ with PF₆⁻ or BArF⁻ via ion-exchange resins. Characterize via FTIR (e.g., ν(I⁻) at 112 cm⁻¹ vs. ν(PF₆⁻) at 740 cm⁻¹) .
- Time-resolved fluorescence : Compare lifetimes (τ) in acetonitrile (τ ~2 ns for I⁻ vs. τ ~5 ns for PF₆⁻) to assess counterion-mediated quenching .
- DFT calculations : Model HOMO-LUMO gaps using Gaussian09 with B3LYP/6-31G* basis sets to predict absorption maxima .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in polar solvents?
- Methodological Answer : Discrepancies arise from varying purity levels and solvent pre-treatment:
- Gravimetric analysis : Measure solubility (mg/mL) after recrystallization (≥98% purity) in degassed DMF, DMSO, or H₂O .
- Dynamic light scattering (DLS) : Detect aggregates in aqueous solutions (hydrodynamic radius >100 nm indicates poor solubility) .
- Standardized protocols : Use fixed temperatures (25±0.1°C) and argon-sparged solvents to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
